4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide
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Overview
Description
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide is a chemical compound with the molecular formula C11H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide typically involves the reaction of 4-chloro-2-methoxybenzoic acid with isobutyronitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols, alkoxides; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
4-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-N-(1-cyano-1-methylethyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
4-chloro-N-(1-cyano-1-methylethyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-(2-cyanopropan-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,7-14)15-11(16)9-5-4-8(13)6-10(9)17-3/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMPXZRONEUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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